molecular formula C5H4BrIN2 B1372190 2-Bromo-5-iodopyridin-3-amine CAS No. 1138444-06-0

2-Bromo-5-iodopyridin-3-amine

Cat. No.: B1372190
CAS No.: 1138444-06-0
M. Wt: 298.91 g/mol
InChI Key: ZOBJZYQEHPMUKG-UHFFFAOYSA-N
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Description

2-Bromo-5-iodopyridin-3-amine is an organic compound with the molecular formula C5H4BrIN2 It is a halogenated derivative of pyridine, characterized by the presence of both bromine and iodine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-iodopyridin-3-amine can be synthesized through various chemical reactions. One common method involves the halogenation of pyridine derivatives. For instance, starting with 3-aminopyridine, bromination and iodination can be sequentially performed to introduce the bromine and iodine atoms at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including halogen exchange reactions and catalytic processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Employed in amination reactions.

    Nucleophiles: Such as amines, used in substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Bromo-5-iodopyridin-3-amine is utilized in various scientific research fields:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: Used in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodopyridin-3-amine involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. In biological systems, it can interact with molecular targets through halogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors .

Comparison with Similar Compounds

  • 5-Bromo-4-chloro-3-iodopyridin-2-amine
  • 5-Bromo-6-chloro-3-iodopyridin-2-amine
  • 5-Bromo-2-iodopyridin-3-ol
  • 2-Bromo-5-iodopyridin-3-ol

Uniqueness: 2-Bromo-5-iodopyridin-3-amine stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2-bromo-5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBJZYQEHPMUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673859
Record name 2-Bromo-5-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-06-0
Record name 2-Bromo-5-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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